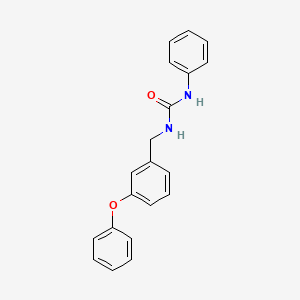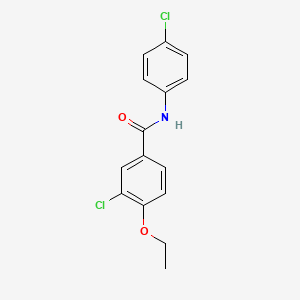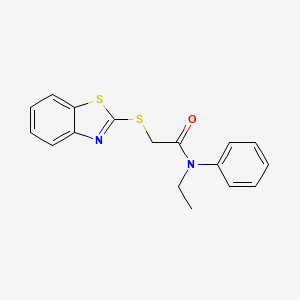
N-(3-phenoxybenzyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenoxybenzyl)-N'-phenylurea, commonly known as fenoxycarb, is a synthetic insect growth regulator that has been widely used in the agricultural industry as a pesticide. Fenoxycarb belongs to the chemical class of benzoylphenylureas and has been found to be effective against a wide range of insect pests, including whiteflies, aphids, and thrips.
作用机制
Fenoxycarb acts as an insect growth regulator by inhibiting the development of insect larvae. Specifically, fenoxycarb disrupts the molting process by inhibiting the production of chitin, a key component of the insect exoskeleton. This results in the death of the insect larvae and prevents them from reaching adulthood. Fenoxycarb has a selective mode of action, meaning that it targets specific insect species without harming beneficial insects or other non-target organisms.
Biochemical and Physiological Effects
Fenoxycarb has been shown to have minimal effects on non-target organisms and the environment. Studies have shown that fenoxycarb has low toxicity to mammals, birds, and fish, and does not accumulate in the environment. However, fenoxycarb has been found to have some negative effects on honeybees, which are important pollinators for many crops. Therefore, it is important to use fenoxycarb with caution and follow recommended application rates to minimize any potential negative impacts.
实验室实验的优点和局限性
Fenoxycarb has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research. Fenoxycarb is also highly effective against a wide range of insect pests, making it a valuable tool for studying insect biology and ecology. However, fenoxycarb does have some limitations for use in laboratory experiments. Its selective mode of action means that it may not be effective against all insect species, and its effects on non-target organisms must be carefully considered.
未来方向
There are several future directions for research on fenoxycarb. One area of research is the development of new formulations of fenoxycarb that are more effective and have lower environmental impacts. Another area of research is the investigation of fenoxycarb's potential use in controlling insect-borne diseases such as malaria and dengue fever. Additionally, further research is needed to understand the effects of fenoxycarb on non-target organisms, particularly honeybees, and to develop strategies to minimize any negative impacts.
合成方法
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of phenoxybenzyl alcohol with phenylisocyanate in the presence of a catalyst to form the corresponding phenylurea. The resulting product is then treated with benzoyl chloride to form fenoxycarb. The synthesis method for fenoxycarb is well-established, and the compound can be produced on a large scale with high purity and yield.
科学研究应用
Fenoxycarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. In addition to its use as a pesticide, fenoxycarb has also been investigated for its potential use in controlling insect-borne diseases such as malaria and dengue fever. Fenoxycarb has been shown to be effective in reducing the population of mosquito vectors that transmit these diseases, making it a promising candidate for further research.
属性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPYEJPEQQEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxybenzyl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)


![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
